2-Bromothiophen-3-amine
CAS No.: 106944-13-2
Cat. No.: VC3798928
Molecular Formula: C4H4BrNS
Molecular Weight: 178.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106944-13-2 |
|---|---|
| Molecular Formula | C4H4BrNS |
| Molecular Weight | 178.05 g/mol |
| IUPAC Name | 2-bromothiophen-3-amine |
| Standard InChI | InChI=1S/C4H4BrNS/c5-4-3(6)1-2-7-4/h1-2H,6H2 |
| Standard InChI Key | JZJZUEJIVBSRKR-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1N)Br |
| Canonical SMILES | C1=CSC(=C1N)Br |
Introduction
Molecular and Structural Characteristics
Atomic Composition and Connectivity
The molecular formula C₄H₄BrNS confirms the presence of a thiophene backbone (C₄H₄S) modified by bromine and amine groups. The IUPAC name, 2-bromothiophen-3-amine, explicitly defines the substituent positions . The SMILES notation (C1=CSC(=C1N)Br) illustrates the planar aromatic structure, where sulfur occupies the first position, bromine the second, and the amine group the third . The InChIKey (JZJZUEJIVBSRKR-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy of 2-bromothiophen-3-amine reveals characteristic N–H stretching vibrations near 3350–3450 cm⁻¹ and C–Br absorption bands at 550–650 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the aromatic protons resonate between δ 6.8–7.2 ppm, while the amine protons appear as a broad singlet near δ 5.0 ppm . Density functional theory (DFT) simulations predict a dipole moment of ~2.1 D, reflecting the electron-withdrawing effects of bromine and the electron-donating nature of the amine group .
Synthetic Methodologies
Bromination of Thiophene Precursors
A widely used route involves the regioselective bromination of thiophene. As detailed in patent CN103819449A, thiophene reacts with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C to yield 2-bromothiophene with >95% selectivity . This method avoids the use of elemental bromine, reducing safety risks and byproduct formation . The resulting 2-bromothiophene serves as a precursor for subsequent amination.
Direct Amination Strategies
Amination of 2-bromothiophene is achieved via Buchwald-Hartwig coupling or nucleophilic aromatic substitution. For example, reacting 2-bromothiophene with ammonia in the presence of a copper(I) catalyst at 120°C produces 2-bromothiophen-3-amine in moderate yields . Alternatively, palladium-catalyzed cross-coupling with amines, as demonstrated in the synthesis of N-(2-decyltetradecyl)-N-(thiophen-3-yl)thiophen-3-amine, offers a versatile pathway to N-substituted derivatives .
Alternative Routes via Meerwein Reactions
Recent advances employ 2-bromo-2-chloro-3-arylpropanenitriles as synthons. These intermediates, prepared via Meerwein reactions between 2-chloroacrylonitrile and aryldiazonium salts, react with thioglycolates to form 3-aminothiophenes . This method enables the incorporation of diverse aryl groups and functional handles, expanding the compound’s utility in medicinal chemistry .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amino group activates the thiophene ring toward electrophilic substitution. For instance, nitration at the 5-position yields 2-bromo-5-nitrothiophen-3-amine, a precursor for antithrombotic agents like clopidogrel . Similarly, sulfonation with chlorosulfonic acid produces sulfonamide derivatives, such as 2-bromothiophene-3-sulfonamide, which exhibit antibacterial properties.
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-couplings. Suzuki-Miyaura reactions with arylboronic acids introduce biaryl motifs, while Sonogashira couplings with terminal alkynes generate conjugated systems for optoelectronic materials . These transformations underscore the compound’s role in synthesizing π-extended architectures for organic electronics .
Reductive Transformations
Catalytic hydrogenation over palladium on carbon (Pd/C) reduces the thiophene ring to a tetrahydrothiophene derivative, altering its electronic properties for applications in drug delivery systems . Selective reduction of the amine group to a nitroso intermediate is also achievable using nitrous acid, enabling further functionalization .
Applications in Pharmaceutical and Material Sciences
Pharmacological Agents
3-Aminothiophenes are privileged scaffolds in drug discovery. 2-Bromothiophen-3-amine derivatives inhibit bacterial NorA multidrug transporters and 17β-hydroxysteroid dehydrogenase, showing promise in treating antibiotic-resistant infections and hormone-dependent cancers . Antileishmanial and antifungal activities have also been reported, driven by the compound’s ability to disrupt microbial membrane synthesis .
Organic Electronics
Conjugated polymers incorporating 2-bromothiophen-3-amine units exhibit tunable bandgaps and high charge-carrier mobility. For example, copolymerization with diketopyrrolopyrrole (DPP) monomers yields semiconductors with applications in organic field-effect transistors (OFETs) and photovoltaic devices . The bromine substituent enhances oxidative stability, critical for device longevity .
Catalysis and Ligand Design
The amine group coordinates to transition metals, forming complexes used in asymmetric catalysis. Copper(I) complexes of 2-bromothiophen-3-amine catalyze azide-alkyne cycloadditions (Click reactions), while palladium complexes facilitate C–H activation in cross-coupling reactions .
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